molecular formula C17H17N7O2 B2827696 N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide CAS No. 1396865-08-9

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide

Cat. No.: B2827696
CAS No.: 1396865-08-9
M. Wt: 351.37
InChI Key: HFJDCBIYEJWBBF-UHFFFAOYSA-N
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Description

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, an oxadiazole ring, and a cyclohexyl group. The molecular formula of this compound is C18H19N5O2, and it has a molecular weight of 369.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide involves multiple steps, including the formation of the oxadiazole ring and the coupling of the pyrazine and cyclohexyl groups. One common method involves the reaction of pyrazine-2-carboxylic acid with cyclohexylamine in the presence of a dehydrating agent to form the corresponding amide. This intermediate is then reacted with a suitable reagent to introduce the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2/c25-15(13-11-19-7-9-21-13)23-17(4-2-1-3-5-17)16-22-14(24-26-16)12-10-18-6-8-20-12/h6-11H,1-5H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDCBIYEJWBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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